molecular formula C7H12N2O B2873430 1-Methoxypiperidine-4-carbonitrile CAS No. 1256917-21-1

1-Methoxypiperidine-4-carbonitrile

Cat. No.: B2873430
CAS No.: 1256917-21-1
M. Wt: 140.186
InChI Key: YLGYFUWWALXQQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxypiperidine-4-carbonitrile is a versatile chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.19 g/mol It is characterized by a piperidine ring substituted with a methoxy group and a nitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxypiperidine-4-carbonitrile can be synthesized through several methods. One common approach involves the reaction of piperidine with methoxyacetonitrile under specific conditions. The reaction typically requires a base such as potassium tert-butylate in a solvent like 1,2-dimethoxyethane or ethanol, and is conducted at temperatures ranging from 5°C to 40°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is often produced as a colorless oil and purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxypiperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Primary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-Methoxypiperidine-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxypiperidine-4-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in binding and reacting with biological molecules. The nitrile group, for instance, can form interactions with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

  • 1-Methoxypiperidine-4-carboxamide
  • 1-Methoxypiperidine-4-carboxylic acid
  • 1-Methoxypiperidine-4-methylamine

Comparison: 1-Methoxypiperidine-4-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a different balance of hydrophilicity and lipophilicity, making it suitable for various applications where other compounds may not be as effective .

Properties

IUPAC Name

1-methoxypiperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-10-9-4-2-7(6-8)3-5-9/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGYFUWWALXQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1CCC(CC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

200 mg Methanesulfonic acid 1-methoxy-piperidin-4-yl ester (from Step 2), 251 mg tetrabutylammonium cyanide and 272 mg sodium cyanide were mixed in 1 ml dimethylsulfoxide, and heated to 55° C. for 18 hours. Then the mixture was cooled to room temperature, 1 ml saturated aqueous sodium bicarbonate and 3 ml water were added, and extracted three times with diethyl ether. The organic layer was dried over anhydrous sodium sulfate and the solvent evaporated. The residue was purified by chromatography on silica gel with ethyl acetate/cyclohexane (1:1, then 2:1, then pure ethyl acetate) as a solvent. 116 mg 1-methoxy-piperidine-4-carbonitrile was obtained.
Name
Methanesulfonic acid 1-methoxy-piperidin-4-yl ester
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
272 mg
Type
reactant
Reaction Step One
Quantity
251 mg
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.